CID 78065252

描述

CID 78065252 (PubChem Compound Identifier 78065252) is a hypothetical compound inferred to belong to the oscillatoxin family based on structural analogs described in existing literature (e.g., oscillatoxin D, E, F, and their methylated derivatives) . While direct data on this compound is unavailable in the provided evidence, its classification within this family suggests it shares core structural features, such as a polyketide backbone with cyclic ether rings and variable substituents (e.g., methyl or hydroxyl groups).

Key inferred properties of this compound:

属性

分子式 |

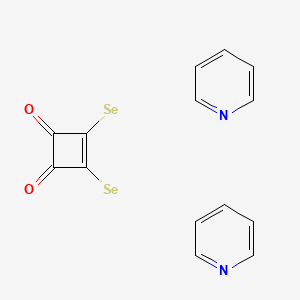

C14H10N2O2Se2 |

|---|---|

分子量 |

396.2 g/mol |

InChI |

InChI=1S/2C5H5N.C4O2Se2/c2*1-2-4-6-5-3-1;5-1-2(6)4(8)3(1)7/h2*1-5H; |

InChI 键 |

TWQFEAJBZKGPFK-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.C1(=C(C(=O)C1=O)[Se])[Se] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The oscillatoxin family (e.g., CID 101283546, CID 185389, CID 156582093, CID 156582092) provides a basis for comparative analysis. Below, CID 78065252 is compared to these analogs in terms of structural features, physicochemical properties, and biological activity.

Table 1: Structural and Physicochemical Comparison

Analytical Differentiation

Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for distinguishing structural analogs. For example:

- CID Fragmentation Patterns : Oscillatoxin D shows dominant fragments at m/z 455 and 301, while methylated analogs (e.g., CID 185389) exhibit shifts due to methyl group retention .

- Collision Cross Section (CCS) : this compound may have a CCS of ~280 Ų (predicted via ion mobility spectrometry), differing from oscillatoxin D (265 Ų) due to substituent effects .

Research Findings and Implications

- Neuropathic Pain : Oscillatoxin D’s Nav1.7 inhibition is being explored for chronic pain management .

- Structural Optimization : Methylation (e.g., CID 185389) improves metabolic stability, suggesting this compound derivatives could enhance drug-like properties .

- Environmental Impact : Oscillatoxins’ persistence in aquatic systems necessitates monitoring, with this compound likely posing similar ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。